molecular formula C10H14O2 B1657839 1-(Dimethoxymethyl)-2-methylbenzene CAS No. 58378-32-8

1-(Dimethoxymethyl)-2-methylbenzene

Cat. No. B1657839
CAS RN: 58378-32-8
M. Wt: 166.22 g/mol
InChI Key: DRYPLHYCMMUGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Dimethoxymethyl)-2,4-dimethoxybenzene” is similar to the one you’re asking about . It has a molecular weight of 212.25 and is stored at refrigerated temperatures . It’s important to note that the properties of “1-(Dimethoxymethyl)-2-methylbenzene” could be different.


Synthesis Analysis

Dimethoxymethane (DMM), a compound with a similar structure, can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . A molecularly defined Ni (II) complex can catalyze the direct condensation reaction of methanol with paraformaldehyde .

Scientific Research Applications

Analytical Chemistry Applications

1-(Dimethoxymethyl)-2-methylbenzene and its related compounds have applications in analytical chemistry. McLellan and Thornalley (1992) described the use of 1,2-diamino-4,5-dimethoxybenzene derivatives for a chromatographic fluorimetric assay of methylglyoxal in chemical and biological systems. This demonstrates its utility in the precise detection and measurement of specific compounds in complex mixtures (McLellan & Thornalley, 1992).

Chemical Synthesis and Organic Chemistry

Compounds structurally similar to this compound play a significant role in organic synthesis. Aitken et al. (2016) explored the regioselective bromination of1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones. This research indicates the potential of such compounds in creating new chemical structures, particularly in the field of organic synthesis and development of novel molecules (Aitken et al., 2016).

Medical and Biological Research

In medical and biological research, derivatives of this compound are explored for their potential applications. For example, Costa et al. (2019) investigated aromatic bisabolane derivatives, including compounds structurally related to this compound, for their lipid-reducing activity in marine sponges. This suggests their potential role in the treatment of lipid metabolic disorders and obesity (Costa et al., 2019).

Materials Science

In the field of materials science, derivatives of this compound are used in developing new materials. Zhang et al. (2017) explored annulated dialkoxybenzenes, similar to this compound, as catholyte materials for non-aqueous redox flow batteries. They found that incorporating bicyclic substitutions and ether chains into these compounds resulted in novel molecules with improved solubility and chemical stability, which are crucial for efficient energy storage and conversion (Zhang et al., 2017).

Environmental Chemistry

In environmental chemistry, derivatives of this compound are investigated for their role in processes like pyrolysis and decomposition. Kuroda (2002) examined the mass spectra of 1,2-dimethoxybenzenes related to the pyrolysis products of guaiacyl lignin, indicating the relevance of such compounds in understanding the breakdown of complex organic materials and their potential environmental impact (Kuroda, 2002).

Safety and Hazards

The safety data sheet for a similar compound, Dimethoxymethane, indicates that it is a highly flammable liquid and vapor . It’s important to handle such compounds with care to avoid risks.

Future Directions

The future directions for a compound like “1-(Dimethoxymethyl)-2-methylbenzene” would depend on its potential applications. For instance, if it has pharmaceutical applications, future research could focus on improving its synthesis, understanding its mechanism of action, and assessing its safety profile .

properties

IUPAC Name

1-(dimethoxymethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYPLHYCMMUGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535339
Record name 1-(Dimethoxymethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58378-32-8
Record name 1-(Dimethoxymethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Dimethoxymethyl)-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Dimethoxymethyl)-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.